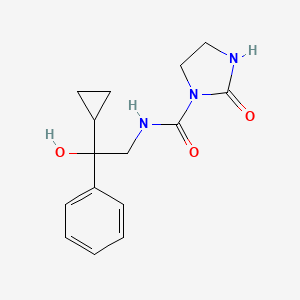

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex molecule that may have potential pharmacological applications. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of imidazole or indazole rings, which are present in the target compound. For instance, the synthesis of 1-arylindazole-3-carboxamides involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization . Similarly, the synthesis of a cycloimidazole nucleoside is achieved by reacting AICA-riboside with benzoyl isothiocyanate followed by methylation . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, revealing the spatial arrangement of the molecule and its functional groups . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their behavior under various conditions. The cycloimidazole nucleoside synthesized in one study undergoes ring-opening reactions with nucleophiles, leading to the formation of different nucleoside analogs . Additionally, the cyclization of α-(N-acyl-hydroxyamino) acid esters with ammonia or hydroxylamine results in the formation of imidazolidine-4-one derivatives . These reactions highlight the potential for the target compound to participate in similar chemical transformations, which could be relevant for its biological activity or further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For instance, the solubility, melting point, and stability of the compound can be influenced by the presence of functional groups such as carboxamides and imidazolidine rings, as seen in the compounds discussed in the papers . These properties are important for the compound's formulation, storage, and application in a pharmaceutical context.

Scientific Research Applications

Antitumor Activity

One study focused on the synthesis and antitumor properties of imidazotetrazines, related to the broader family of compounds similar to "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide." These compounds have shown curative activity against L-1210 and P388 leukemia, highlighting their potential as novel broad-spectrum antitumor agents. The mechanism involves acting as a prodrug modification, which upon decomposition, releases active agents against cancer cells (Stevens et al., 1984).

Chemical Synthesis and Properties

Another study provided a convenient access to variously substituted spiro[cyclopropane-1,4′-oxazoline]s, illustrating the chemical versatility and potential for creating diverse biologically active compounds. The synthesis process demonstrates the compound's capacity for further functionalization, which could be applied to designing new pharmacophores (Dalai et al., 2008).

Biological Activity

Research into functionalized amino acid derivatives, including compounds structurally related to "this compound," has shown promise in designing anticancer agents. Some derivatives exhibited significant cytotoxicity against ovarian and oral cancer cell lines, suggesting a pathway for developing new anticancer therapies (Kumar et al., 2009).

Antimicrobial Activity

A study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, incorporating structural elements similar to "this compound," demonstrated the potential for developing novel antimicrobial agents. The compounds synthesized were evaluated for their antibacterial and antifungal activities, indicating their applicability in addressing microbial resistance issues (Patel & Patel, 2010).

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-13-16-8-9-18(13)14(20)17-10-15(21,12-6-7-12)11-4-2-1-3-5-11/h1-5,12,21H,6-10H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIJFLXYYSJXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)N2CCNC2=O)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)

![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)